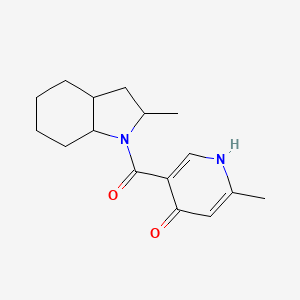![molecular formula C20H19N3O3 B7585604 [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B7585604.png)
[2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields such as pharmacology, medicinal chemistry, and drug discovery. This compound is a novel small molecule that has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone is not fully understood. However, it has been shown to interact with specific targets in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone has significant effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone in lab experiments include its high purity, stability, and low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research and development of [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone. These include its potential use as a therapeutic agent for various diseases, its use as a fluorescent probe in biochemical assays, and its potential use in drug discovery and development. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone is a novel chemical compound that has shown promising results in various scientific studies. Its potential applications in various fields such as pharmacology, medicinal chemistry, and drug discovery make it a valuable candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and its effects on various biochemical and physiological processes.
Synthesemethoden
The synthesis of [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone involves the reaction of 2-(phenoxymethyl)pyrrolidine and 3-pyridin-2-yl-1,2-oxazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The chemical compound [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone has been extensively studied for its potential applications in various scientific fields. It has been shown to have significant pharmacological properties, making it a potential candidate for drug discovery and development. Additionally, it has been studied for its potential use as a fluorescent probe in biochemical assays.
Eigenschaften
IUPAC Name |
[2-(phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(19-13-18(22-26-19)17-10-4-5-11-21-17)23-12-6-7-15(23)14-25-16-8-2-1-3-9-16/h1-5,8-11,13,15H,6-7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICVTFMNGMIUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=NO2)C3=CC=CC=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1-Methylpyrrol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7585535.png)

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-[1-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B7585547.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone](/img/structure/B7585561.png)





![Imidazo[1,2-a]pyrazin-8-yl-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7585608.png)

![Indolizin-2-yl-[4-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7585624.png)
